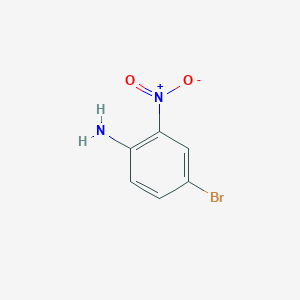
4-Bromo-2-nitroaniline
Vue d'ensemble
Description
4-Bromo-2-nitroaniline is an organic compound with the molecular formula C6H5BrN2O2. It is characterized by the presence of a bromine atom and a nitro group attached to an aniline ring. This compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .
Applications De Recherche Scientifique
4-Bromo-2-nitroaniline is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored for its potential use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Mode of Action
The mode of action of 4-Bromo-2-nitroaniline involves a multistep synthesis process . The direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products . In acid solution, the anilinium ion is formed, and this charged group acts as a deactivator and a meta director . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired this compound .
Action Environment
The action of this compound can be influenced by various environmental factors . These may include the pH of the environment, the presence of other chemicals, and temperature, among others.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo-2-nitroaniline can be synthesized through a multi-step process involving nitration and bromination. The typical synthetic route includes:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Bromination: Aniline is then brominated to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of bromine and nitric acid under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 4-Bromo-2-aminobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-nitroaniline
- 4-Chloro-2-nitroaniline
- 4-Methyl-2-nitroaniline
Comparison: 4-Bromo-2-nitroaniline is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic pathways and industrial processes .
Propriétés
IUPAC Name |
4-bromo-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWBZRBJSPWUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061248 | |
| Record name | 4-Bromo-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-51-4 | |
| Record name | 4-Bromo-2-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-bromo-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-bromo-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Bromo-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of intermolecular interactions can 4-bromo-2-nitroaniline engage in?
A: this compound can engage in various intermolecular interactions, including Br...π, Br...O, Br...Br and C-H...Br interactions. [] The specific interaction observed depends on the position of the amino group, which influences the electron density distribution within the molecule. []
Q2: How does the position of the amino group in this compound affect its interactions?
A: The position of the amino group in this compound influences the electron density distribution, which in turn affects the nature of interactions the bromine substituent can form. [] This has been studied in comparison to meta-bromonitrobenzene and other derivatives. [] For example, this compound exhibits Br...O interactions while 2-bromo-4-nitroaniline displays C-H...Br interactions. []
Q3: What techniques are useful for studying the interactions of this compound?
A3: Researchers utilize several techniques to analyze the interactions of this compound, including:
- Hirshfeld surface analysis (HS): Provides a visual representation of intermolecular interactions and their relative strengths. []
- Reduced Density Gradient NonCovalent Interaction (RDG NCI) plots: Offer insights into the type, strength, and directionality of non-covalent interactions. []
- Electrostatic potential surfaces (EPS): Illustrate the charge distribution within the molecule, helping to explain the observed interactions. []
- σ-hole potential analysis: Helps predict the electrophilic or nucleophilic character of the bromine atom and its potential for interactions. []
Q4: Has this compound been studied in the context of any specific material systems?
A: Yes, this compound has been investigated as a component in a monotectic system with urea, serving as an organic analog for nonmetal-nonmetal systems. [] This research focused on phase equilibria, crystallization, and thermal and microstructural properties. [, ] Additionally, the thermal conductivity of this urea-4-bromo-2-nitroaniline system has been studied over a range of temperatures. []
Q5: What spectroscopic data is available for this compound?
A: While the provided abstracts do not detail specific spectroscopic data, research on this compound includes investigations into its molecular structure and spectroscopic properties alongside theoretical calculations. [] This suggests that various spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have likely been employed to characterize the compound.
Q6: Are there established synthetic routes for this compound?
A: Yes, there are established methods for synthesizing this compound. One approach involves a multistep synthesis. [] Another method utilizes the hydrogenation of this compound catalyzed by Urushibara nickel or the alkaline hydrolysis of N,N'-(4-bromo-1,2-phenylene)bisacetamide, derived from the bromination of 1,2-phenylenediamine. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)
![Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate](/img/structure/B116563.png)



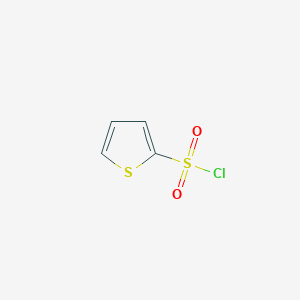
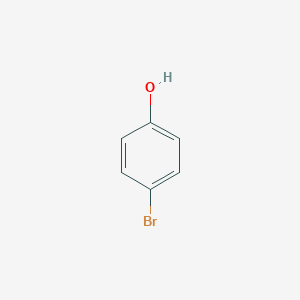

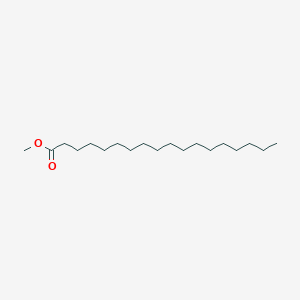

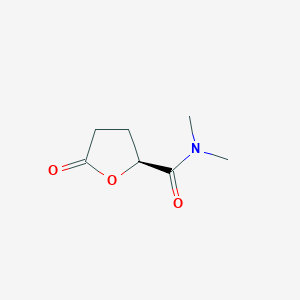
![(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid](/img/structure/B116594.png)
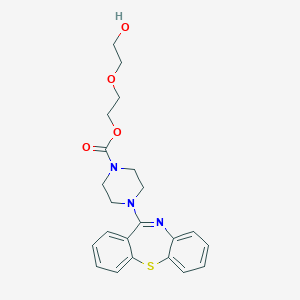
![Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI)](/img/structure/B116600.png)
